molecular formula C9H12FNO B1400505 [(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine CAS No. 1229041-28-4

[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine

Cat. No. B1400505
M. Wt: 169.2 g/mol
InChI Key: BUCGHUSDCUYYAG-UHFFFAOYSA-N
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Description

The compound “(3-Fluoro-2-methoxyphenyl)methylamine” is an organic compound. It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Reductive Amination Synthesis

(3-Fluoro-2-methoxyphenyl)methylamine can be synthesized through methods like reductive amination. Bawa et al. (2009) explored a similar synthesis using different compounds, demonstrating the potential for synthesizing biologically active molecules and intermediates in pharmaceuticals, dyes, and chemicals through such processes (Bawa, Ahmad, & Kumar, 2009).

Synthesis of Aminocycloheptatrienylidenamines

The compound can be involved in reactions like the synthesis of aminocycloheptatrienylidenamines. Cavazza and Pietra (1976) conducted a study where methylation and reaction with primary amines led to the formation of such compounds, demonstrating the versatility of similar fluoro-methoxyphenyl compounds in synthetic organic chemistry (Cavazza & Pietra, 1976).

Fluorinated Compound for Chiral Analysis

Rodríguez-Escrich et al. (2005) described the use of a similar fluorinated compound for chiral analysis. Their study highlights the potential of fluoro-methoxyphenyl compounds in analytical chemistry, particularly in determining the enantiomeric excess of chiral amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Synthesis of Fluorinated Building Blocks

Ghosh et al. (2009) described the synthesis and reactivity of fluorinated compounds that serve as building blocks for Julia olefination, underscoring the potential of (3-Fluoro-2-methoxyphenyl)methylamine-like compounds in synthesizing various organic compounds (Ghosh, Banerjee, Sinha, Kang, & Zajc, 2009).

Involvement in Antagonist Synthesis

Research like Snider et al. (1991) shows the potential of fluoro-methoxyphenyl compounds in the synthesis of antagonists, indicating a role in pharmacological applications (Snider, Constantine, Lowe, Longo, Lebel, Woody, Drozda, Desai, Vinick, & Spencer, 1991).

Synthesis of Fluorinated Retinoic Acids

Studies like those by Lovey and Pawson (1981) have investigated the synthesis of fluorinated retinoic acids and their analogues, showing the significance of fluoro-methoxyphenyl compounds in the development of dermatological therapeutics (Lovey & Pawson, 1981).

properties

IUPAC Name

1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGHUSDCUYYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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